molecular formula C11H10N2O2 B11721415 5-(2-Methoxyphenyl)pyrimidin-2-ol CAS No. 1111113-65-5

5-(2-Methoxyphenyl)pyrimidin-2-ol

Cat. No.: B11721415
CAS No.: 1111113-65-5
M. Wt: 202.21 g/mol
InChI Key: WTGLJXJQBDSDNE-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pyrimidin-2-ol is a heterocyclic compound that contains a pyrimidine ring substituted with a 2-methoxyphenyl group at the 5-position and a hydroxyl group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)pyrimidin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-acetylpyridine with substituted benzaldehyde in the presence of a base such as sodium hydroxide (NaOH). The resulting chalcone is then cyclized with urea or thiourea under reflux conditions to form the pyrimidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pyrimidin-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

5-(2-Methoxyphenyl)pyrimidin-2-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pyrimidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-ol
  • 4-Substituted phenyl-6-(pyridin-2-yl)pyrimidin-2-thiol

Uniqueness

5-(2-Methoxyphenyl)pyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and hydroxyl group contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

1111113-65-5

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C11H10N2O2/c1-15-10-5-3-2-4-9(10)8-6-12-11(14)13-7-8/h2-7H,1H3,(H,12,13,14)

InChI Key

WTGLJXJQBDSDNE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=O)N=C2

Origin of Product

United States

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